molecular formula C9H14O B15299253 1-Ethynyl-1-(methoxymethyl)cyclopentane

1-Ethynyl-1-(methoxymethyl)cyclopentane

Katalognummer: B15299253
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: QCUFTXIBAYTFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-1-(methoxymethyl)cyclopentane is an organic compound with the chemical formula C9H12O. It belongs to the family of cyclic alkenes and is characterized by its ethynyl and methoxymethyl side groups

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopentane involves several steps. One common synthetic route includes the alkylation of cyclopentane with an ethynyl group followed by the introduction of a methoxymethyl group. The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Ethynyl-1-(methoxymethyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-1-(methoxymethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Ethynyl-1-(methoxymethyl)cyclopentane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-1-(methoxymethyl)cyclopentane can be compared with other similar compounds such as:

    1-Ethynylcyclopentane: Lacks the methoxymethyl group, leading to different reactivity and applications.

    1-(Methoxymethyl)cyclopentane: Lacks the ethynyl group, resulting in different chemical properties and uses.

Eigenschaften

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

1-ethynyl-1-(methoxymethyl)cyclopentane

InChI

InChI=1S/C9H14O/c1-3-9(8-10-2)6-4-5-7-9/h1H,4-8H2,2H3

InChI-Schlüssel

QCUFTXIBAYTFSW-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCCC1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.